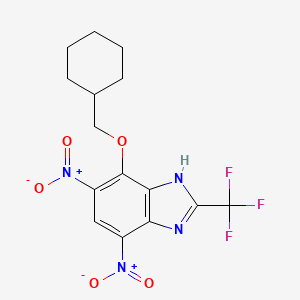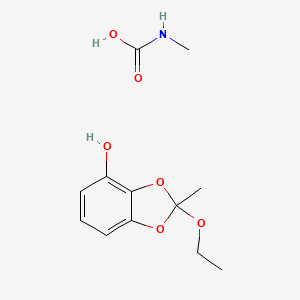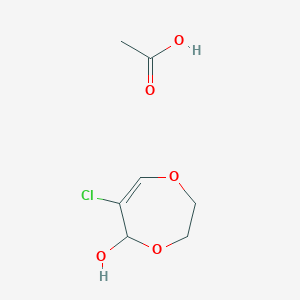
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of a benzimidazole core substituted with cyclohexylmethoxy, dinitro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable benzimidazole derivative, followed by the introduction of the trifluoromethyl group and the cyclohexylmethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents. The scalability of the process is crucial for commercial applications, and efforts are made to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The overall biological effects depend on the specific cellular context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the cyclohexylmethoxy group, which may affect its biological activity and chemical reactivity.
7-(cyclohexylmethoxy)-2-(trifluoromethyl)-1H-benzimidazole:
7-(cyclohexylmethoxy)-4,6-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group, which can impact its lipophilicity and interaction with biological membranes.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
60167-72-8 |
|---|---|
Molekularformel |
C15H15F3N4O5 |
Molekulargewicht |
388.30 g/mol |
IUPAC-Name |
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H15F3N4O5/c16-15(17,18)14-19-11-9(21(23)24)6-10(22(25)26)13(12(11)20-14)27-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,19,20) |
InChI-Schlüssel |
LERJQRKQWROIMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=C(C=C(C3=C2NC(=N3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)




![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
